2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide
CAS No.: 1864062-27-0
Cat. No.: VC4732107
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864062-27-0 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.206 |
| IUPAC Name | 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14) |
| Standard InChI Key | FFLJUBLUKUUATF-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1NC(=O)C(=C2)C(=O)N |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the hexahydro-1,6-naphthyridine class, featuring a bicyclic framework comprising two fused six-membered rings: one fully saturated (cyclohexane-like) and one partially unsaturated (pyridine-like). Key structural features include:
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2-Oxo group: A ketone at position 2 of the naphthyridine ring.
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3-Carboxamide: An amide substituent at position 3, contributing to hydrogen-bonding potential.
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Hexahydro saturation: Partial hydrogenation of the bicyclic system, reducing aromaticity and enhancing conformational flexibility .
The hydrochloride salt form introduces a chloride counterion, improving solubility in polar solvents. The SMILES notation O=C(C1=CC2=C(NC1=O)CCNC2)N.[H]Cl and InChIKey provide unambiguous representation of its connectivity .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 2-oxo-1,6-naphthyridine-3-carboxamide derivatives often leverages Smiles rearrangement or cyclocondensation strategies:
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Smiles Rearrangement:
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1-Amino-3-chloro-2,7-naphthyridines react with thiols or amines to form intermediates that undergo intramolecular rearrangement. For example, 1-amino-3-[(2-hydroxyethyl)thio]-naphthyridines rearrange to 1-amino-3-oxo derivatives under basic conditions .
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Subsequent carboxylation or amidation at position 3 yields the carboxamide .
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Cyclocondensation:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt, a common practice to enhance bioavailability and stability .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.66 g/mol | |
| Appearance | Solid (powder) | |
| Solubility | Likely soluble in DMSO, methanol | |
| Storage | Room temperature, dry environment |
Spectroscopic Data:
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IR: Strong absorptions at ~1638 cm (C=O stretch), ~2208 cm (C≡N stretch in related derivatives), and ~3226 cm (N-H stretch) .
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NMR: Proton signals for NH groups appear at δ 8.04–10.13 ppm in DMSO-d .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315-H319-H335 | Causes skin/eye irritation, respiratory discomfort |
| P261-P264-P271 | Avoid inhalation, use protective gloves/eyewear |
The compound’s hydrochloride salt requires handling in a fume hood with appropriate personal protective equipment (PPE) .
Applications and Future Directions
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Drug Discovery:
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Chemical Biology:
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Material Science:
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